N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine
Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine is a useful research compound. Its molecular formula is C28H26N2O and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.204513457 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Synthesis and Electrochromic Properties
Research by Hsiao and Hsueh (2015) delves into the electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including compounds related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine. The study illustrates the preparation of carbazole end-capped monomers, showcasing their high redox-activity and strong color changes upon electro-oxidation, which can be modulated by potential. These properties suggest applications in smart windows and displays due to their remarkable electrochromic behavior (Hsiao & Hsueh, 2015).
Novel Photoreaction of Arylamines
Ho and Ho (2002) reported a novel photochemical transformation of N-alkyl(p-methoxyphenyl)arylamines, which could be relevant to the chemical structure of interest. This study highlights a unique photoreaction pathway assisted by protic acids, leading to trihydrocarbazol-3-ones. Such reactions are crucial for synthesizing complex organic molecules with potential applications in medicinal chemistry and material sciences (Ho & Ho, 2002).
Synthesis and Bioactivity of Carbazole Derivatives
Srinivasulu et al. (2007) explored the synthesis and bioactivity of 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2λ5-oxazaphosphole 2-oxides, sulfides, and selenides, showcasing the chemical versatility and bioactivity potential of carbazole derivatives. These compounds displayed moderate antifungal and antibacterial activities, suggesting their utility in developing new pharmaceuticals or agrochemicals (Srinivasulu et al., 2007).
Aggregation-Induced Emission and Electroluminescence
Chan et al. (2014) investigated carbazole and triphenylamine-substituted ethenes, noting their aggregation-induced emission and mechanochromism. These materials are highly emissive in the aggregated state, with applications in electroluminescent devices and sensors due to their high solid-state fluorescence quantum yields and thermal stability (Chan et al., 2014).
Fluorescent and Thermoresponsive Copolymers
Lessard, Ling, and Maríc (2012) synthesized fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple lower critical solution temperatures (LCSTs). These materials exhibit tunable LCSTs and potential applications in drug delivery systems and responsive coatings, highlighting the importance of carbazole derivatives in smart material design (Lessard, Ling, & Maríc, 2012).
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxy-5-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-3-30-26-12-8-7-11-23(26)24-17-20(13-15-27(24)30)19-29-25-18-22(14-16-28(25)31-2)21-9-5-4-6-10-21/h4-18,29H,3,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOHVROIEGRJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=C(C=CC(=C3)C4=CC=CC=C4)OC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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